Head-to-Head Comparison of AChE Inhibitory Potency Against In-Plant Alkaloid Analogs
In a direct head-to-head comparison of three quaternary protoberberine alkaloids isolated from the same source (Stephania venosa tuber), (-)-Cyclanolin (cyclanoline) demonstrated differentiated inhibitory activity against acetylcholinesterase (AChE). It was approximately 3.4-fold more potent than N-methyl stepholidine and 1.5-fold more potent than stepharanine in the Ellman assay [1].
| Evidence Dimension | Inhibitory activity (IC50) against AChE |
|---|---|
| Target Compound Data | 9.23 ± 3.47 µM |
| Comparator Or Baseline | Stepharanine (IC50 = 14.10 ± 0.81 µM) and N-methyl stepholidine (IC50 = 31.30 ± 3.67 µM) |
| Quantified Difference | (-)-Cyclanolin is 1.5-fold more potent than stepharanine and 3.4-fold more potent than N-methyl stepholidine. |
| Conditions | Ellman spectrophotometric assay using AChE from electric eel. |
Why This Matters
For researchers isolating protoberberine fractions, this data confirms that (-)-Cyclanolin is the most potent AChE inhibitor among the quaternary alkaloids co-occurring in S. venosa, making it the critical compound to isolate and quantify for bioactivity studies.
- [1] Ingkaninan, K., et al. (2006) 'Acetylcholinesterase inhibitors from Stephania venosa tuber', Journal of Pharmacy and Pharmacology, 58(5), pp. 695–700. doi: 10.1211/jpp.58.5.0015. View Source
